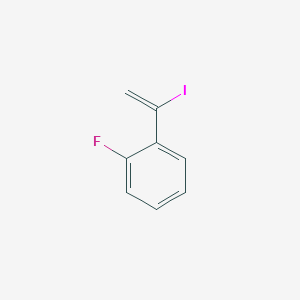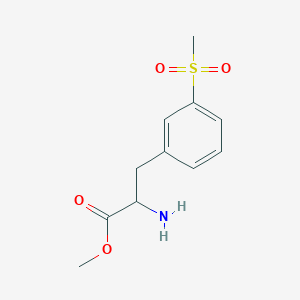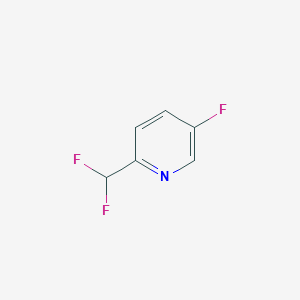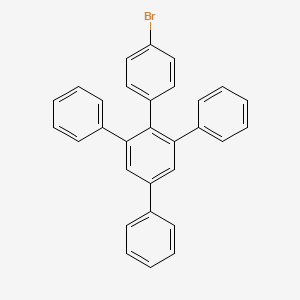
2-(4-bromophenyl)-1,3,5-triphenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1,3,5-triphenylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a triphenylbenzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1,3,5-triphenylbenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-1,3,5-triphenylbenzene can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen-containing group through oxidation reactions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl-substituted benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction can produce a hydrocarbon. Substitution reactions can result in various functionalized benzene derivatives.
科学研究应用
2-(4-Bromophenyl)-1,3,5-triphenylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research has explored its use in drug development, particularly in designing molecules with specific biological targets.
作用机制
The mechanism of action of 2-(4-bromophenyl)-1,3,5-triphenylbenzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the functional groups present and the specific target molecules .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: This compound features a bromine atom attached to a phenyl ring with an acetic acid group.
4-Bromophenyl 4-bromobenzoate: This compound has two bromine atoms attached to phenyl rings connected by an ester linkage.
Uniqueness
2-(4-Bromophenyl)-1,3,5-triphenylbenzene is unique due to its triphenylbenzene core, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics, such as in organic electronics and photodynamic therapy .
属性
分子式 |
C30H21Br |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C30H21Br/c31-27-18-16-25(17-19-27)30-28(23-12-6-2-7-13-23)20-26(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H |
InChI 键 |
WENSQCYXDKDLKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


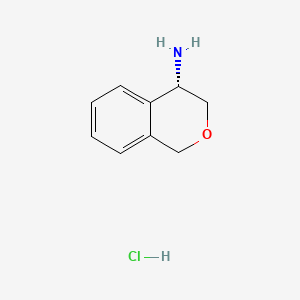
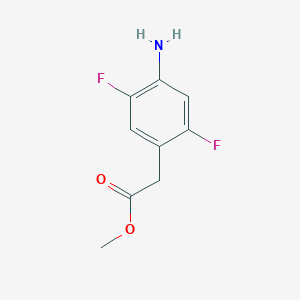

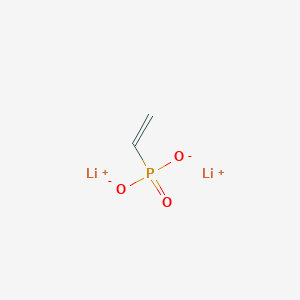
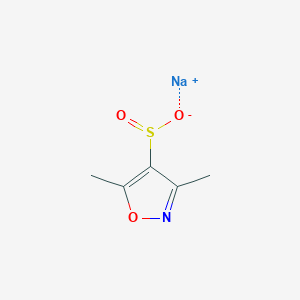
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
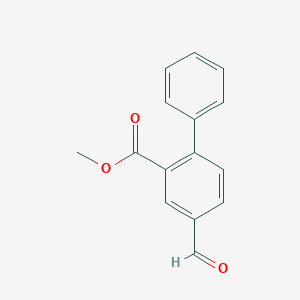
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
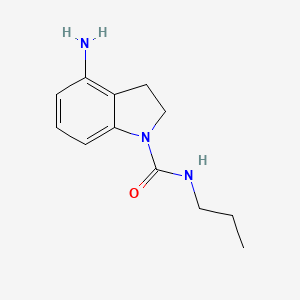
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
